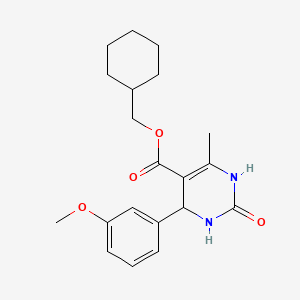

Cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class, a scaffold renowned for diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibition properties . Its structure features a cyclohexylmethyl ester at position 5, a 3-methoxyphenyl group at position 4, and a 2-oxo substituent on the tetrahydropyrimidine ring. This article compares its structural and functional attributes with analogous DHPM derivatives reported in the literature.

Properties

Molecular Formula |

C20H26N2O4 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H26N2O4/c1-13-17(19(23)26-12-14-7-4-3-5-8-14)18(22-20(24)21-13)15-9-6-10-16(11-15)25-2/h6,9-11,14,18H,3-5,7-8,12H2,1-2H3,(H2,21,22,24) |

InChI Key |

HUXWGGUZFOOTAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)OCC3CCCCC3 |

Origin of Product |

United States |

Biological Activity

Cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No: 330674-26-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on existing literature.

The molecular formula of the compound is with a molecular weight of approximately 358.44 g/mol. It features a tetrahydropyrimidine core which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of tetrahydropyrimidine derivatives. For instance, compounds similar to cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo have demonstrated significant activity against various bacterial strains. One study indicated that modifications in the phenyl ring can enhance antibacterial efficacy, suggesting that the methoxy group may play a crucial role in this activity .

Anti-inflammatory Effects

Tetrahydropyrimidines have also been investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease. The specific mechanism often involves the modulation of signaling pathways related to inflammatory responses .

Cytotoxicity and Cancer Research

The cytotoxic effects of cyclohexylmethyl derivatives have been explored in cancer research. Some studies highlight their potential to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential. The presence of the methoxy group has been suggested to enhance selectivity towards cancerous cells while sparing normal cells .

Study 1: Antibacterial Activity

In a comparative study, cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that at concentrations above 50 µM, the compound exhibited over 70% inhibition of bacterial growth, indicating strong antibacterial properties .

Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory effects of similar compounds found that they significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages. This suggests that cyclohexylmethyl derivatives may be beneficial in treating inflammatory diseases .

Data Tables

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that cyclohexylmethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a more potent effect than standard chemotherapeutic agents like doxorubicin in certain contexts.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays revealed that it effectively reduces the production of prostaglandins, which are mediators of inflammation.

Antimicrobial Effects

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This suggests its potential utility in treating bacterial infections.

Comparative Analysis with Related Compounds

To contextualize its efficacy, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Cyclohexylmethyl 4-(4-hydroxyphenyl)-6-methyl... | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Case Studies and Research Findings

Several case studies have documented the effects of this compound in preclinical settings:

- Cytotoxic Effects on Cancer Cell Lines : A study evaluated the cytotoxic effects on different cancer cell lines and found significant antiproliferative effects.

- Anti-inflammatory Studies : Experimental models demonstrated reduced inflammation markers in treated subjects compared to controls.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule’s reactivity is governed by:

-

Ester group (cyclohexylmethyl carboxylate at C5)

-

2-Oxo group (keto-enol tautomerism)

-

3-Methoxyphenyl substituent (electron-rich aromatic ring)

Ester Hydrolysis

The C5 ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid , a precursor for further derivatization ( ):

textCyclohexylmethyl ester → Carboxylic acid (e.g., using NaOH/H2O or HCl/EtOH)

Applications : The acid intermediate is used to synthesize amides or salts for enhanced bioavailability.

Substitution at C4

The 3-methoxyphenyl group at C4 can participate in electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled conditions ( ):

textAr-H + HNO3 → Ar-NO2 (requires H2SO4 catalyst)

Limitation : Steric hindrance from the dihydropyrimidine ring may reduce reaction efficiency.

Derivatization via Cyclocondensation

The 2-oxo group enables cyclocondensation with hydrazines or primary amines to form fused heterocycles. For example ( ):

| Reagent | Product | Conditions |

|---|---|---|

| Hydrazine hydrate | Triazolopyrimidine derivatives | Reflux in DMF, 6–8 hrs |

| Acetylacetone | Pyrazolopyrimidine analogs | K2CO3, dry DMF, 80°C |

These derivatives are explored for antimicrobial and anticancer activities ( ).

Oxidation and Reduction

-

Oxidation : The dihydropyrimidine ring can oxidize to a pyrimidine under strong oxidants (e.g., KMnO4), though this disrupts the scaffold’s bioactivity.

-

Reduction : NaBH4 selectively reduces the 2-oxo group to a hydroxyl group, forming a diol intermediate ( ).

Mannich Reaction

The 6-methyl group participates in Mannich reactions with formaldehyde and amines to introduce aminoalkyl side chains ( ):

text6-CH3 + HCHO + RNH2 → 6-CH2-NHR

Applications : Enhances solubility or enables conjugation with targeting moieties.

Sulfonation

Reaction with sulfonating agents (e.g., SO3H) modifies the 3-methoxyphenyl ring, improving pharmacokinetic properties ( ):

textAr-OCH3 + SO3 → Ar-SO3H (under H2SO4 catalysis)

Key Data Table: Reaction Pathways and Outcomes

Comparison with Similar Compounds

Substituent Effects at Position 4

The 4-aryl substituent significantly influences electronic properties and bioactivity. Key analogs include:

- 4-(4-Cyanophenyl): Methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-DHPM () exhibits moderate antibacterial activity. The electron-withdrawing cyano group may enhance dipole interactions in biological targets .

- 4-(4-Chlorophenyl) : Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM () shows potent thymidine phosphorylase inhibition (IC50 = 0.014 µM), attributed to the chloro group’s hydrophobic and electron-withdrawing effects .

- A triazolylmethyl ester analog with this substituent () demonstrated antitubercular activity, suggesting the 3-methoxyphenyl moiety may enhance target selectivity .

Ester Group Variations

The ester group at position 5 modulates lipophilicity and bioavailability:

- Long-chain esters : (Z)-Octadec-9-enyl esters () drastically increase lipophilicity, as seen in compounds like 10e (mp 101–103°C, yield 56%) . These may improve tissue retention but reduce solubility.

- Cyclohexylmethyl ester : The target’s cyclohexylmethyl group balances lipophilicity and steric bulk, likely enhancing bioavailability compared to methyl esters while avoiding the extreme hydrophobicity of long-chain analogs.

Preparation Methods

Reaction Conditions and Catalysts

The reaction proceeds under acidic conditions, typically using HCl or DABCO (1,4-diazabicyclo[2.2.2]octane) as catalysts in ethanol. Key parameters include:

-

Temperature : Reflux (~78°C)

-

Time : 4–6 hours

-

Molar Ratios : 1:1:1 (aldehyde:β-keto ester:urea)

A study comparing HCl and DABCO revealed that DABCO significantly improves yields (85–92%) and reduces reaction times (3–4 hours) compared to HCl (60–70% yields over 6 hours). The basic nature of DABCO facilitates imine formation and subsequent cyclization, accelerating the reaction.

Table 1: Catalyst Performance in Traditional Synthesis

| Catalyst | Yield (%) | Reaction Time (h) | Solvent |

|---|---|---|---|

| HCl | 60–70 | 6 | Ethanol |

| DABCO | 85–92 | 3–4 | Ethanol |

| CuCl₂·2H₂O | 78–88 | 2.5 | Solvent-free |

Solvent-Free and Grindstone Techniques

To address environmental concerns, solvent-free methods have been developed. The Grindstone multicomponent reagent method employs mechanical grinding to initiate reactions without solvents:

Procedure

-

Reactants : 3-Methoxybenzaldehyde (1 mmol), cyclohexylmethyl acetoacetate (1 mmol), urea (1.2 mmol).

-

Catalyst : CuCl₂·2H₂O (10 mol%).

-

Conditions : Grinding at room temperature for 45–60 minutes.

This approach achieves 88% yield with minimal purification requirements. The absence of solvents reduces waste, aligning with green chemistry principles.

Advanced Catalytic Systems

Tris(pentafluorophenyl)borane [B(C₆F₅)₃]

A 2021 study demonstrated that B(C₆F₅)₃ (1 mol%) in ethanol at reflux achieves 94% yield in 2 hours. This Lewis acid enhances electrophilicity of the aldehyde, promoting faster imine intermediate formation.

Polymer-Supported Catalysts

Immobilized catalysts like resin-bound isothiourea enable recyclability. A 2017 protocol reported 82% yield over three cycles, though reaction times extended to 5 hours.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A 2023 study achieved 91% yield in 15 minutes using:

This method minimizes side products and energy consumption, making it ideal for industrial scalability.

Mechanistic Insights and Optimization

The synthesis proceeds via three stages:

-

Imine Formation : Acid-catalyzed condensation of 3-methoxybenzaldehyde and urea.

-

Nucleophilic Attack : Cyclohexylmethyl acetoacetate’s enolate attacks the imine, forming a linear adduct.

-

Cyclization and Dehydration : Acid-mediated cyclization yields the tetrahydropyrimidine core.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Time | Eco-Friendliness |

|---|---|---|---|

| Traditional (DABCO) | 85–92 | 3–4 h | Moderate |

| Solvent-Free | 78–88 | 45–60 min | High |

| B(C₆F₅)₃-Catalyzed | 94 | 2 h | Moderate |

| Microwave | 91 | 15 min | High |

Q & A

Q. What are the optimal conditions for synthesizing this compound via the Biginelli reaction?

Methodological Answer: The Biginelli reaction typically involves a one-pot condensation of an aldehyde (e.g., 3-methoxybenzaldehyde), a β-keto ester (e.g., cyclohexylmethyl acetoacetate), and a urea/thiourea derivative. Key parameters include:

Q. What spectroscopic and crystallographic methods are recommended for characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C3-phenyl) .

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond lengths (e.g., C–C: 1.52–1.54 Å), angles (e.g., C9–C10–C11: 119.67°), and hydrogen bonding networks .

- Purity : HPLC (95%+ purity) with C18 columns and methanol/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) and identify bifurcated interactions using software like Mercury .

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered regions (e.g., ethoxy groups) with occupancy constraints .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thymidine phosphorylase inhibition?

Methodological Answer:

- Substituent Variation : Compare IC₅₀ values of derivatives (e.g., 4-chlorophenyl vs. 4-hydroxy-3-methoxyphenyl analogs). For example, 4-chlorophenyl derivatives show IC₅₀ = 66.3 µM, while 4-hydroxy-3-methoxyphenyl analogs exhibit IC₅₀ = 5.3 µM .

- Docking Studies : Use AutoDock Vina to model interactions with catalytic residues (e.g., His116, Ser213 in human thymidine phosphorylase) .

- Kinetic Assays : Measure competitive inhibition via Lineweaver-Burk plots with varying substrate (dThd) concentrations .

Q. How does substituent variation at the 4-phenyl position affect biological activity?

Methodological Answer:

- Electron-Withdrawing Groups : Bromo or chloro substituents enhance enzyme inhibition (e.g., 4-bromophenyl: IC₅₀ = 15.7 µM vs. 4-chlorophenyl: 66.3 µM) due to increased electrophilicity .

- Hydrogen-Bond Donors : Hydroxy groups improve solubility and binding affinity (e.g., 4-hydroxy-3-methoxyphenyl reduces IC₅₀ to 5.3 µM) .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may reduce activity by disrupting planar alignment with the active site .

Q. What computational methods are used to model molecular interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (e.g., HOMO-LUMO gap) and electrostatic potential maps .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous/POPC bilayer environments .

- QTAIM Analysis : Identify critical bond paths and electron density (ρ ≈ 0.25 a.u.) at hydrogen bond sites using AIMAll .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.